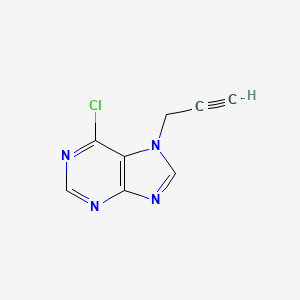
4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This specific compound is characterized by the presence of a bromine atom at the fourth position, a methyl group at the fifth position, and a trifluoroethyl group at the first position of the pyrazole ring. The trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Applications De Recherche Scientifique
4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mécanisme D'action
Biochemical Pathways
The compound is shown to be a potent binder of G12C mutant Ras proteins in biochemical and cell-based assays . Therefore, it may affect the pathways mediated by KRas, NRas, or HRas G12C mutations . These pathways are often implicated in cell proliferation and cancer progression .
Pharmacokinetics
The compound is part of a class of compounds that are used in the treatment of cell proliferative disorders , suggesting that it has suitable pharmacokinetic properties for therapeutic use.
Result of Action
Given its binding to g12c mutant ras proteins , it can be inferred that the compound may have an inhibitory effect on cell proliferation, particularly in cells expressing G12C mutated KRas, NRas, or HRas proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-3-methyl-1H-pyrazole with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the fifth position can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyrazole ring can be reduced to form dihydropyrazoles using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (DMF, DMSO)
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane)
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran)
Major Products Formed
Substitution: 4-substituted-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazoles
Oxidation: 5-formyl-4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole, 5-carboxy-4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Reduction: Dihydro-4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-5-methyl-1H-pyrazole: Lacks the trifluoroethyl group, resulting in different chemical properties and reactivity.
5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the bromine atom, affecting its substitution reactions and potential biological activity.
4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the methyl group, influencing its oxidation and reduction reactions.
Uniqueness
4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the combination of the bromine atom, methyl group, and trifluoroethyl group. This combination imparts distinct chemical properties, making it a versatile compound for various scientific research applications.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves the reaction of 4-bromo-3-methyl-1H-pyrazole with 2,2,2-trifluoroethylamine in the presence of a base to form the desired product.", "Starting Materials": [ "4-bromo-3-methyl-1H-pyrazole", "2,2,2-trifluoroethylamine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-bromo-3-methyl-1H-pyrazole in a suitable solvent (e.g. ethanol).", "Step 2: Add 2,2,2-trifluoroethylamine to the reaction mixture.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to facilitate the reaction.", "Step 4: Heat the reaction mixture to reflux for several hours.", "Step 5: Cool the reaction mixture and extract the product using a suitable solvent (e.g. dichloromethane).", "Step 6: Purify the product using standard techniques (e.g. column chromatography) to obtain 4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole as a solid." ] } | |
Numéro CAS |
2054953-75-0 |
Formule moléculaire |
C6H6BrF3N2 |
Poids moléculaire |
243 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




